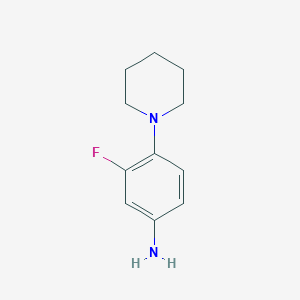

3-Fluoro-4-piperidin-1-yl-phenylamine

Beschreibung

Strategic Importance of Fluorine in Piperidine-Containing Frameworks in Drug Discovery

The incorporation of fluorine into drug candidates, particularly those containing heterocyclic scaffolds like piperidine (B6355638), is a widely employed strategy in modern medicinal chemistry. tandfonline.commdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological and pharmacological characteristics. acs.orgnih.gov

One of the primary benefits of fluorination is the enhancement of metabolic stability. tandfonline.com Drug molecules are often metabolized by enzymes such as cytochrome P450, which hydroxylate C-H bonds. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, chemists can block this process, as the C-F bond is significantly more resistant to cleavage. tandfonline.comacs.org This can lead to improved bioavailability and a longer duration of action.

Furthermore, fluorine's strong electron-withdrawing nature can alter the physicochemical properties of a molecule. tandfonline.com It can lower the basicity (pKa) of nearby amino groups, which can be advantageous for improving membrane permeation and bioavailability. tandfonline.com The strategic placement of fluorine can also influence the conformation of a molecule, locking it into a bioactive shape that enhances binding affinity to its target protein. researchgate.net In some cases, the fluorophenyl group contributes to van der Waals interactions, further increasing affinity for bacterial targets. researchgate.net The modulation of lipophilicity is another key advantage; adding fluorine can increase this property, potentially improving a compound's ability to cross biological membranes and penetrate into hydrophobic protein pockets. tandfonline.comnih.gov

The following table summarizes the key effects of incorporating fluorine into piperidine-containing drug frameworks:

| Property Affected | Consequence of Fluorination | Reference(s) |

| Metabolic Stability | Blocks oxidative metabolism at the site of fluorination, increasing bioavailability. | tandfonline.comacs.org |

| Basicity (pKa) | Reduces the basicity of adjacent functional groups, which can improve membrane permeation. | tandfonline.comresearchgate.net |

| Binding Affinity | Can increase binding to target proteins through conformational effects and new interactions. | tandfonline.comresearchgate.net |

| Lipophilicity | Increases hydrophobicity, which can aid in penetration into protein pockets and across membranes. | nih.gov |

| Physicochemical Properties | Alters electron distribution, dipole moment, and chemical reactivity. | tandfonline.com |

Overview of Aniline (B41778) and Piperidine Scaffolds in Bioactive Molecules

The piperidine ring and the aniline motif are two of the most ubiquitous structural units found in bioactive molecules and approved pharmaceuticals. nih.gov

Piperidine is a six-membered nitrogen-containing heterocycle that is a core component in a vast array of drugs across numerous therapeutic areas. nih.govmdpi.com More than 70 FDA-approved drugs feature the piperidine moiety. enamine.net Its prevalence is due to its ability to serve as a versatile scaffold that can be readily substituted to orient functional groups in precise three-dimensional space for optimal interaction with biological targets. The nitrogen atom in the piperidine ring is often basic, allowing it to form ionic interactions with acidic residues in protein binding sites, a common feature in drug-receptor engagement. Piperidine-based analogues can also favorably alter key pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.net

Aniline , an aminobenzene structure, is also a common building block in drug discovery due to its structural versatility. cresset-group.com It can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions with biological targets. However, the aniline motif is also associated with certain challenges. It can be susceptible to metabolic oxidation, which may lead to rapid clearance of the drug or the formation of reactive metabolites. cresset-group.comacs.org Consequently, a significant area of research in medicinal chemistry involves the modification or isosteric replacement of the aniline group to mitigate these potential liabilities while preserving or enhancing the desired biological activity. cresset-group.comacs.org

| Scaffold | Significance in Drug Discovery | Examples of Therapeutic Areas | Reference(s) |

| Piperidine | A highly prevalent heterocyclic scaffold in FDA-approved drugs. | Antipsychotics, Pain Management, Antihistamines, Cancer | nih.govenamine.net |

| Aniline | A versatile building block for interacting with biological targets. | Kinase Inhibitors, Antimicrobials, CNS Agents | cresset-group.comacs.org |

Research Landscape and Therapeutic Relevance of Related Chemical Entities

The structural components of 3-Fluoro-4-piperidin-1-yl-phenylamine are present in numerous biologically active compounds, suggesting a rich therapeutic landscape for related entities. Research into molecules combining these scaffolds spans several disease areas.

For example, the fluorinated piperidinyl-benzisoxazole scaffold is a cornerstone for several atypical antipsychotic drugs. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key intermediate in the synthesis of agents like risperidone (B510) and paliperidone, used to treat schizophrenia. ossila.com This highlights the utility of the fluoro-piperidine combination in developing central nervous system (CNS) agents.

In the realm of neurodegenerative diseases, heteroaromatic and aniline derivatives of piperidines have been investigated as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov Modulating this transporter is a therapeutic strategy for diseases like Alzheimer's, where cholinergic neuron loss is a key pathological feature. nih.gov Furthermore, recent studies have explored fluorine-substituted piperidine derivatives as potential multifunctional agents for treating both diabetes mellitus and Alzheimer's disease by inhibiting enzymes like α-glucosidase and cholinesterases. nih.gov

The aniline moiety, often linked to other rings, is a feature of kinase inhibitors used in oncology. While metabolic instability can be a concern, modifications such as fluorination are used to improve drug properties. cresset-group.com The combination of a piperidine and a phenylamine can be found in various research contexts, including the development of inhibitors for necroptosis and potent anticancer agents. mdpi.com For instance, a nitropyridine-linked piperidine derivative showed activity against liver cancer cells (HepG2). mdpi.com

The table below showcases examples of related chemical entities and their therapeutic areas of investigation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVOAZVDLKSGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424541 | |

| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85983-56-8 | |

| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Piperidin 1 Yl Phenylamine and Its Analogues

Contemporary Approaches to the Synthesis of Fluorinated Aminopiperidines

The synthesis of fluorinated aminopiperidines, core scaffolds in many pharmaceutical agents, has been an area of intensive research. Modern synthetic strategies increasingly focus on asymmetric methods to control the stereochemistry of these complex molecules, which is crucial for their biological activity. Key contemporary approaches include asymmetric hydrogenation, enzymatic transformations, and transition-metal-catalyzed cyclization reactions.

Asymmetric Synthesis Routes

Asymmetric synthesis provides a direct pathway to enantiomerically pure or enriched chiral compounds. For fluorinated aminopiperidines, several catalytic asymmetric methods have proven to be highly effective.

Ruthenium-catalyzed asymmetric hydrogenation stands out as a powerful tool for the synthesis of chiral amines from prochiral enamides. This method has been successfully applied to the large-scale synthesis of enantiomerically pure fluoropiperidines. researchgate.net A notable application is the asymmetric hydrogenation of a tetrasubstituted β-fluoroenamide, which is a key step in the synthesis of an antibacterial drug candidate. researchgate.net

In this process, a Ru/Josiphos catalyst system is employed to achieve high enantioselectivity under mild conditions. researchgate.net The reaction yields the desired fluoropiperidine with an impressive 98% enantiomeric excess (ee), demonstrating the efficiency and practicality of this approach for industrial applications. researchgate.net The general transformation is highlighted by the reduction of a fluoro-substituted enamide to the corresponding chiral amine, establishing a stereocenter with high fidelity. researchgate.net

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted β-Fluoroenamide

| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ruthenium | Josiphos | Tetrasubstituted β-fluoroenamide | Enantiomeric fluoropiperidine | 98% | researchgate.net |

Biocatalysis, particularly the use of transaminases, has emerged as a sustainable and highly selective alternative for the synthesis of chiral amines. nih.gov Dynamic kinetic resolution (DKR) coupled with asymmetric transamination is an especially powerful strategy, allowing for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product. researchgate.net

This methodology has been effectively utilized in the synthesis of a key intermediate for a CGRP receptor antagonist, a syn-1,2-amino-fluoro-piperidine. researchgate.net The process involves the dynamic kinetic asymmetric transamination of a fluoroketone, offering a cost-effective and efficient route to this important pharmacophore. researchgate.net Transaminases, utilizing pyridoxal-5-phosphate as a cofactor, catalyze the transfer of an amino group from a donor to the ketone substrate with high stereoselectivity. nih.govmmu.ac.uk The in-situ racemization of the ketone allows for the complete conversion to the desired chiral amine. researchgate.net

Table 2: Enzymatic Dynamic Kinetic Asymmetric Transamination

| Enzyme Class | Reaction Type | Substrate | Key Feature | Product | Reference |

| Transaminase | Dynamic Kinetic Asymmetric Transamination | Fluoroketone | Cost-effective route | syn-1,2-amino-fluoro-piperidine | researchgate.net |

Palladium-catalyzed reactions have become indispensable in synthetic organic chemistry for the formation of C-N bonds and the construction of heterocyclic rings. uwindsor.ca Enantioselective palladium-catalyzed cyclization reactions are particularly valuable for synthesizing chiral piperidine (B6355638) derivatives. mdpi.com These methods often employ chiral ligands to induce asymmetry in the cyclization step. mdpi.com

Various strategies have been developed, including those that proceed via a Wacker-type mechanism or Heck coupling. nih.govnih.gov For instance, the use of chiral phosphoramidite (B1245037) ligands in combination with a palladium catalyst has enabled the asymmetric Larock indole (B1671886) synthesis, which can be adapted for the creation of N-N axially symmetric indoles through a cyclization reaction. mdpi.com While not a direct synthesis of a simple piperidine, this illustrates the power of the methodology. More directly, palladium-catalyzed reductive Heck coupling has been used to construct highly substituted piperidine rings with good syn selectivity, avoiding the use of more toxic and sensitive reagents like Ni(COD)₂. nih.gov These approaches demonstrate the versatility of palladium catalysis in accessing complex, chiral piperidine-containing structures. mdpi.comnih.gov

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a common and effective strategy for the synthesis of cyclic compounds, including piperidines. By tethering the reacting partners, the entropic barrier to cyclization is reduced, often leading to efficient ring formation.

The intramolecular oxidative amination of non-activated alkenes provides a direct route to piperidine rings from linear precursors. nih.govnih.gov This transformation can be catalyzed by various transition metals, with palladium and copper being prominent examples. nih.govnih.gov

In a palladium-catalyzed approach, a Wacker-type aerobic oxidative cyclization of alkenes bearing a tethered sulfonamide can be achieved using a base-free Pd(DMSO)₂(TFA)₂ catalyst system. nih.gov This method is effective for the synthesis of six-membered nitrogen heterocycles, including piperidines. nih.gov The reaction proceeds under an oxygen atmosphere, which serves as the terminal oxidant, regenerating the active Pd(II) catalyst. nih.govresearchgate.net

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes also provides access to N-functionalized piperidines. nih.gov This oxidative cyclization works efficiently for δ-alkenyl N-arylsulfonamides. nih.gov The mechanism is thought to involve an intramolecular syn-aminocupration followed by the formation of a carbon-centered radical which then participates in further bond formation. nih.gov

Table 3: Catalysts for Intramolecular Oxidative Amination of Alkenes

| Catalyst System | Substrate Type | Product | Key Advantage | Reference |

| Pd(DMSO)₂(TFA)₂ | Alkenes with tethered sulfonamides | Piperidines | Effective for six-membered rings | nih.gov |

| Copper(II) carboxylates | δ-Alkenyl N-arylsulfonamides | N-functionalized piperidines | Utilizes more soluble copper salts | nih.gov |

Radical-Mediated Amine Cyclization

The formation of cyclic amine structures, such as the piperidine ring or related tetrahydroquinolines, can be achieved through radical-mediated pathways. These reactions often involve the generation of highly reactive nitrogen-centered radicals which can undergo intramolecular cyclization. nih.govchemistryviews.org Aminium radicals, in particular, are effective for creating C-N bonds and can be generated from precursors like N-chloroamines or N-2,4-dinitrophenoxy derivatives under acidic conditions. nih.govacs.org

This ground-state transformation can be adapted for the intramolecular C-H amination of arylpropylamines to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are structurally analogous to the phenylpiperidine framework. nih.gov The reaction can be initiated under non-photochemical conditions, generating aminium radicals on secondary amines that subsequently cyclize. nih.govacs.org For instance, the process can be promoted by a ruthenium complex, Ru(bpy)₃Cl₂, under acidic conditions in an air atmosphere, affording cyclized products in moderate to excellent yields (42–95%). nih.gov The reaction demonstrates tolerance to various functional groups on the aromatic ring, including alkyl, phenyl, methyl ether, and halide substituents. nih.gov

Table 1: Examples of Radical-Mediated Intramolecular C-H Amination nih.gov

| Substrate Substituent | Product | Yield |

|---|---|---|

| 4-Phenyl | 4-Phenyl-tetrahydroquinoline | Very Good |

| 4-Methyl | 4-Methyl-tetrahydroquinoline | Very Good |

| 3-Methoxy | 6-Methoxy-tetrahydroquinoline | - |

| 3-Bromo | 6-Bromo-tetrahydroquinoline | - |

Yields are reported as isolated yields following column chromatography. nih.gov

The mechanism of these C-N bond formations likely involves a radical chain process. nih.gov This approach represents a powerful strategy for constructing the core cyclic amine structure found in many phenylamine derivatives.

Reductive Amination Methods

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. pearson.com This method is widely used for the preparation of N-aryl piperidines and related structures. A typical procedure involves using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) that selectively reduces the iminium ion without affecting the initial carbonyl group. pearson.com

A classic example is the synthesis of N-benzylpiperidine, which is formed by reacting piperidine with benzaldehyde (B42025) to create an iminium intermediate, followed by reduction. pearson.com Similarly, N-cyclohexylaniline can be synthesized from cyclohexanone (B45756) and aniline (B41778). pearson.com

More advanced protocols have been developed to broaden the scope and efficiency of this transformation. One such method is a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. nih.govacs.org This process functions as a reductive transamination, where a pyridinium ion is first reduced to a dihydropyridine (B1217469) intermediate. nih.govacs.org This intermediate is then hydrolyzed and undergoes a subsequent reductive amination with an external aryl amine to furnish the N-aryl piperidine product. nih.govacs.org This strategy allows for the synthesis of N-(hetero)aryl piperidines from easily accessible pyridine (B92270) derivatives and works well for a wide range of substituted pyridinium salts, providing good yields. nih.govacs.org The mild conditions of this reaction also permit the one-step synthesis of N-aryl fluorinated piperidines. acs.org

Table 2: Reductive Transamination with Various Amines nih.gov

| Pyridinium Salt | Amine | Product | Yield |

|---|---|---|---|

| 2-Phenylpyridinium | Aniline | N,2-diphenylpiperidine | 84% |

| 2-Phenylpyridinium | 4-Fluoroaniline | N-(4-fluorophenyl)-2-phenylpiperidine | 78% |

| 2-Phenylpyridinium | 2-Aminopyridine | N-(pyridin-2-yl)-2-phenylpiperidine | 62% |

Reaction conditions typically involve a rhodium catalyst and a hydrogen source like HCOOH. nih.gov

Ullmann Coupling Applications in Synthesis

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classical and widely used method for forming carbon-nitrogen bonds, making it highly applicable to the synthesis of N-aryl piperidines. acs.orgorganic-chemistry.org The traditional Ullmann condensation involves reacting an aryl halide with an amine in the presence of copper at elevated temperatures, often exceeding 100°C. organic-chemistry.orgthermofisher.com

Modern advancements have significantly improved the Ullmann-type reaction, allowing it to proceed under much milder conditions. nih.gov These modified protocols often employ copper(I) salts (e.g., CuI) in combination with ancillary ligands and a base. acs.org The use of ligands such as N-methylglycine or 2-acetylcyclohexanone (B32800) can facilitate the reaction at or near room temperature. acs.orgacs.org

A model reaction for this transformation is the coupling of piperidine with iodobenzene (B50100) to produce N-phenylpiperidine. acs.org Studies have shown that organic soluble ionic bases, such as tetra(n-butyl)phosphonium malonate (TBPM), can be highly effective, enabling the amination of aryl iodides at temperatures as low as 0°C. acs.org The choice of ligand has been found to be critical, influencing not only the reaction rate but also the stability of the catalyst. acs.org For the coupling of piperidine and iodobenzene, N-methylglycine was identified as a highly effective ligand, providing a high reaction rate and minimizing catalyst deactivation. acs.org

Table 3: Ligand Performance in Ullmann Amination of Iodobenzene with Piperidine acs.org | Ligand | Reaction Time (h) | Conversion (%) | | :--- | :--- | :--- | :--- | | N-Methylglycine | 3 | >98 | | L-Proline | 3 | 95 | | Glycine | 3 | 80 | | N,N-Dimethylglycine | 3 | 75 |

Conditions: CuI catalyst, TBPM base, room temperature. acs.org

Preparation of Phenylamine Derivatives with Piperidine Moieties

The synthesis of phenylamine derivatives bearing piperidine substituents can be accomplished through several strategic approaches. The most versatile and widely adopted methods are palladium-catalyzed Buchwald-Hartwig amination and the copper-mediated Ullmann-Goldberg C-N coupling reactions. nih.gov These cross-coupling reactions are powerful tools for directly forming the bond between the phenyl ring and the piperidine nitrogen.

Another common strategy involves nucleophilic aromatic substitution (SₙAr) reactions. This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group like a fluorine atom. For the synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine, a plausible route involves the reaction of 1,2-difluoro-4-nitrobenzene with piperidine. The piperidine acts as a nucleophile, displacing the fluorine atom at the 4-position. The resulting nitro-intermediate is then reduced to the desired phenylamine.

Furthermore, piperidine derivatives can be constructed from piperidone precursors. For instance, N-protected 3-piperidone can serve as a starting material. google.com A sequence involving a Grignard reaction, followed by elimination and hydrogenation, can introduce a phenyl group at the 3-position of the piperidine ring. google.com Subsequent deprotection and chiral resolution can yield specific stereoisomers. google.com Another method involves a one-pot tandem protocol starting from halogenated amides, which integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution to form the piperidine ring. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fluorinated phenylamines aims to reduce environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency. numberanalytics.com Key strategies include the use of non-toxic fluorinating agents, high atom economy reactions, and mild reaction conditions. numberanalytics.com

One approach is the use of solvent-free mechanochemical methods. For example, the synthesis of fluorinated imines, which can be precursors to amines, has been achieved by the manual grinding of fluorinated benzaldehydes and anilines at room temperature. mdpi.com This method often results in good-to-excellent yields in very short reaction times (e.g., 15 minutes) without the need for solvents, contributing to pollution prevention. mdpi.com

Electrochemical fluorination represents another promising green technique, as it offers a reagent-free method for introducing fluorine into organic molecules. numberanalytics.com This process involves the anodic oxidation of a substrate in the presence of a fluoride (B91410) source and can be performed under mild conditions with potential for scalability. numberanalytics.com The development of greener deoxyfluorination reagents is also a focus. For instance, reagents derived from SF₆ have been developed as alternatives to harsher agents like DAST for the synthesis of fluorinated amines. acs.org These newer reagents can work efficiently at room temperature, enhancing the sustainability of the synthetic process. acs.org

Advanced Synthetic Transformations for Functionalization

Once the core this compound structure is synthesized, advanced transformations can be employed to introduce additional functional groups, thereby modifying its properties for various applications. These methods can target either the piperidine ring or the phenylamine moiety.

A notable strategy for functionalizing the piperidine ring is the selective α-C–H functionalization of N-alkyl piperidines. acs.org This can be achieved through a modified Polonovski–Potier reaction, which generates an endo-cyclic iminium ion from the corresponding tertiary amine N-oxide. acs.org This reactive intermediate can then be trapped in situ by a variety of carbon-based nucleophiles, allowing for alkylation, arylation, and trifluoromethylation at the position adjacent to the nitrogen atom. acs.org The steric bulk of the acylating agent used in the reaction is crucial for achieving high regioselectivity. acs.org

Another advanced technique involves the kinetic resolution of substituted 2-arylpiperidines. acs.org Using a chiral base system, such as n-BuLi and the chiral ligand sparteine, one enantiomer of the starting material can be selectively deprotonated. acs.org This allows for the separation of enantiomers and the subsequent functionalization of the enantioenriched piperidines without loss of stereochemical integrity. acs.org The introduction of a functionalizable group, such as a methylene (B1212753) at the 4-position, provides a handle for further diversification. acs.org

Functionalization of the aniline portion of the molecule can be achieved through modern photoinduced methods. For example, the difluoroalkylation of anilines can be accomplished using visible-light organophotocatalysis or through the photoexcitation of an electron-donor-acceptor (EDA) complex formed between the aniline and a fluorinated reagent. acs.org These transition-metal-free methods operate under mild conditions and can efficiently install difluoroalkyl groups onto the aromatic ring. acs.org

Based on a comprehensive review of available scientific literature, there is no published research detailing the pharmacological investigations or biological activities of the specific chemical compound This compound for the targets outlined in the user's request.

Extensive searches for this compound (CAS Number: 85983-56-8) have yielded no specific data regarding its potential for:

Target identification and validation

Calcitonin Gene-Related Peptide (CGRP) receptor antagonism

Cannabinoid CB1 receptor ligand interactions

Sigma (σ) receptor binding

Beta-3 adrenergic receptor agonism

5-HT1D receptor agonism

The available information suggests that this compound and its close analogs, such as 3-Chloro-4-piperidin-1-yl-phenylamine, are generally classified as chemical intermediates or building blocks used in the synthesis of more complex molecules for research and development purposes.

Due to the complete absence of scientific data on the specified pharmacological properties of this compound, it is not possible to generate a scientifically accurate article that adheres to the requested outline. Proceeding would require the fabrication of data and research findings, which is contrary to the principles of scientific accuracy.

Pharmacological Investigations and Biological Activities

Enzyme Inhibition Profiles

The Mitogen-activated protein kinase kinase (MEK1/2) enzymes are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers. Inhibition of MEK1/2 is a validated strategy in oncology. However, based on available scientific literature, there is no published research detailing the evaluation of 3-Fluoro-4-piperidin-1-yl-phenylamine as an inhibitor of MEK1/2 kinases.

Protoporphyrinogen IX oxidase (PPO) is an enzyme involved in the biosynthesis of both heme and chlorophyll. It is a key target for a class of herbicides. A review of agricultural and biochemical literature does not indicate that this compound has been synthesized or tested for its ability to inhibit PPO.

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibitors of 5-LOX have therapeutic potential in inflammatory diseases such as asthma. Despite the interest in developing novel 5-LOX inhibitors, there are no specific studies in the peer-reviewed literature that report on the 5-LOX inhibitory activity of this compound.

Cyclin-Dependent Kinase 4 (CDK4), in complex with cyclin D, plays a critical role in cell cycle progression. CDK4 inhibitors are an important class of drugs for the treatment of certain types of breast cancer. An extensive search of medicinal chemistry and pharmacology literature did not yield any studies that have assessed the inhibitory potential of this compound against CDK4.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. While numerous chemical scaffolds are being investigated as DprE1 inhibitors, there is currently no published scientific evidence to suggest that this compound has been evaluated for this specific activity.

Based on a comprehensive review of available scientific literature, there is a notable absence of research on the compound this compound for the specific biological activities outlined in this article. While its structural components are common in medicinal chemistry, this particular molecule has not been the subject of published studies concerning TRPM8 antagonism or the inhibition of MEK1/2, PPO, 5-LOX, CDK4, or DprE1 enzymes. Therefore, its pharmacological profile in these areas remains uncharacterized.

Antimicrobial Activities

In addition to their anticancer potential, compounds derived from the this compound scaffold have been explored for their ability to combat microbial infections. These investigations have included assessments of both antibacterial and antifungal efficacy.

The piperidine (B6355638) moiety is a common feature in many compounds with antibacterial properties. Studies on various piperidine derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. For example, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing observable antibacterial activity biointerfaceresearch.com. Another study on 2,6-disubstituted piperidine-4-one derivatives also reported promising antibacterial activity researchgate.net.

Furthermore, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine moiety exhibited antibacterial activity against a range of Gram-positive bacteria nih.gov. While these compounds showed no activity against the Gram-negative E. coli, their efficacy against Gram-positive strains highlights the potential of the piperazine/piperidine scaffold in developing new antibacterial agents nih.gov.

Table 3: Antibacterial Activity of Representative Piperidine/Piperazine Derivatives

| Compound Class | Bacterial Strain(s) | Activity |

|---|---|---|

| Novel piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active biointerfaceresearch.com |

| 2,6-Disubstituted piperidine-4-one derivatives | Gram-positive and Gram-negative bacteria | Promising activity researchgate.net |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives with piperazine | Gram-positive bacteria | Moderate to good activity nih.gov |

| Escherichia coli | No activity nih.gov |

The exploration of this compound derivatives and related structures has also extended to their potential as antifungal agents. A study on analogues of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one, which is structurally very similar to the core compound of interest, revealed potential antifungal activity. Specifically, some of these analogues demonstrated inhibition of Aspergillus flavus that was comparable to the standard drug oxytetracycline researchgate.net. However, they did not show significant activity against Penicillium chrysogenum researchgate.net.

The broader class of piperidine and piperazine-containing compounds has been a source of interest in the development of new antifungal agents. For instance, novel triazole compounds incorporating a piperazine moiety have been synthesized and evaluated for their in vitro antifungal activities against several human pathogenic fungi, with some compounds showing promising results nih.gov. These findings indicate that the this compound scaffold could be a valuable starting point for the design of novel antifungal compounds.

Table 4: Antifungal Activity of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one Analogues

| Fungal Strain | Activity |

|---|---|

| Aspergillus flavus | Potential inhibition comparable to oxytetracycline researchgate.net |

| Penicillium chrysogenum | Not significant researchgate.net |

Antituberculosis Applications

The global health threat posed by tuberculosis (TB), particularly with the rise of multidrug-resistant (MDR) strains, necessitates the discovery of novel therapeutics. nih.gov The piperidine moiety has been identified as a valuable scaffold in the development of new anti-tubercular agents.

Research into piperidinol analogs has identified compounds with significant anti-tuberculosis activity. nih.gov For instance, a screening of compound libraries led to the discovery of a piperidinol hit with a Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL against Mycobacterium tuberculosis (Mtb). nih.gov Further optimization of this scaffold led to the synthesis of derivatives with even greater potency.

Similarly, other heterocyclic structures incorporating functionalities often associated with phenylpiperidines have shown promise. A study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated potent activity against both the H37Rv strain and MDR strains of Mtb, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com This compound proved to be 2-7 times more effective than Thiolactomycin, a natural product with known anti-TB activity. mdpi.com

Investigations into piperlotines, a class of amides originally isolated from Piper species, also revealed slight antimycobacterial activity against M. tuberculosis with a MIC of 50 µg/mL. scielo.org.mx Furthermore, the combination of piperine, an alkaloid containing a piperidine ring, with standard anti-TB drugs like rifampicin has been shown to have a synergistic effect, suggesting its potential as an efflux pump inhibitor to combat drug resistance. nih.gov

Table 1: Antitubercular Activity of Selected Compounds

| Compound/Derivative Class | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Piperidinol Hit | M. tuberculosis | 1.5 | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mtb H37Rv | 5.5 | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-Mtb | 11 | mdpi.com |

Antiviral Potency, including HCV

The development of direct-acting antiviral (DAA) agents has revolutionized the treatment of Hepatitis C Virus (HCV) infection. nih.gov Research in this area is ongoing, with a focus on developing new chemical entities that can offer improved efficacy, shorter treatment durations, and broader genotype coverage. Piperidine-containing structures are among the scaffolds being investigated for this purpose.

Patent literature discloses piperidin-4-ylpiperazine compounds as potential agents for the treatment of HCV infection. google.com These compounds are designed to interfere with the viral life cycle. For example, the combination of glecaprevir and pibrentasvir, which are complex heterocyclic molecules, has proven highly efficacious in patients with HCV genotype 1 infection who have previously failed DAA therapy. nih.gov While not direct phenylpiperidine derivatives, these approved drugs highlight the utility of complex nitrogen-containing heterocycles in targeting HCV.

Research has also explored pyrazole derivatives, with some new 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides showing inhibition of HCV replication. researchgate.net The mechanism of action for these compounds was linked to the suppression of cyclooxygenase-2. researchgate.net The structural diversity of compounds showing anti-HCV activity suggests that various molecular scaffolds, including those based on phenylpiperidine, could be optimized to target this virus.

Anti-inflammatory and Analgesic Effects

Piperidine derivatives have been extensively studied for their potential to treat pain and inflammation. nih.gov These compounds often target key pathways involved in the inflammatory cascade and nociceptive signaling.

One study investigated the anti-inflammatory and anti-nociceptive properties of a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008). In a formalin test, oral administration of LQFM-008 significantly reduced licking time in both the neurogenic and inflammatory phases. nih.gov The compound also demonstrated central analgesic effects in tail flick and hot plate tests and reduced edema in a carrageenan-induced paw edema model. nih.gov These effects are believed to be mediated through the serotonergic pathway. nih.gov

Another compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), showed potent anti-inflammatory activity. nih.gov In the carrageenan-induced paw edema test, it produced a dose-dependent reduction in edema, with the highest dose (200 mg/kg) causing a 90.32% decrease. nih.gov It also showed significant antiproliferative effects in a cotton pellet granuloma test and inhibited hyaluronidase-induced increases in capillary permeability. nih.gov

Furthermore, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on a 4-phenylthiazole scaffold have shown antinociceptive potential in animal models, representing a novel strategy for pain and inflammation management. nih.gov

Table 2: Anti-inflammatory and Analgesic Effects of Piperidine Derivatives

| Compound | Test Model | Effect | Reference |

|---|---|---|---|

| LQFM-008 (15 & 30 mg/kg) | Formalin Test | Reduced licking time in both phases | nih.gov |

| LQFM-008 (15 & 30 mg/kg) | Carrageenan-induced paw edema | Reduced edema | nih.gov |

| C1 (200 mg/kg) | Carrageenan-induced paw edema | 90.32% decrease in edema | nih.gov |

Antioxidant Activity

Antioxidants are crucial for protecting biological systems from the harmful effects of oxidative stress, which is implicated in numerous diseases. nih.gov Certain piperidine derivatives have been evaluated for their antioxidant potential.

The antioxidant activity of 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone and its metal complexes was studied against the ABTS•+ radical cation. studiamsu.md The uncoordinated ligand itself was found to be the most active, with an IC50 value of 14.1 μM, which is more potent than the standard antioxidant Trolox. studiamsu.md

In another study, a series of diphenylpropionamide derivatives were synthesized and tested for their antioxidant capacity. nih.gov Compounds featuring a morpholine ring, which is structurally related to piperidine, exhibited the highest activity. Specifically, compounds 3 and 8 in the study showed 78.19% and 71.4% inhibition of the ABTS radical, respectively. nih.gov These compounds also demonstrated a concentration-dependent reduction of Reactive Oxygen Species (ROS) and nitric oxide (NO) production in a macrophage cell line. nih.gov

Table 3: Antioxidant Activity of Piperidine-Related Compounds

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone | ABTS•+ radical scavenging | IC50 = 14.1 μM | studiamsu.md |

| Diphenylpropionamide with morpholine ring (Cmpd 3) | ABTS radical inhibition | 78.19% | nih.gov |

Central Nervous System (CNS) Modulatory Effects

The phenylpiperidine core is a well-established pharmacophore for targeting the central nervous system. Many CNS-active drugs contain this motif, which often interacts with various neurotransmitter receptors and transporters.

Derivatives of arylpiperazine-4-yl-cyclohexylindole have been evaluated as 5-HT transporter inhibitors and 5-HT1A receptor antagonists, functionalities relevant to treating depression. nih.gov The serotonergic system is a key modulator of mood, cognition, and other physiological functions in the CNS. nih.gov Research on 1,4-disubstituted aromatic piperidines and piperazines has identified potent agonists for the 5-HT1A receptor, which show promise as antidepressants. nih.gov

More recently, dual-target ligands are being explored for complex neurological disorders like neuropathic pain. A series of piperidine-based ligands were designed to act on both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). acs.org Several of these compounds showed high binding affinity for both targets, and a lead compound demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, indicating the therapeutic potential of this multi-target approach. acs.org The affinity of these compounds for the σ1R was notably high, with Ki values in the low nanomolar range. acs.org

Structure Activity Relationship Sar Studies

Influence of Fluoro Substitution on Biological Activity and Receptor Binding

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties, thereby influencing its biological activity. In the context of the 3-fluoro-4-piperidin-1-yl-phenylamine scaffold, the fluorine substituent on the phenyl ring is expected to have several key effects:

Modulation of Basicity (pKa) : Fluorine is a highly electronegative atom, and its presence on the phenyl ring can lower the pKa of the nearby amino group through a negative inductive effect. This modulation of basicity can be crucial for receptor binding, as the ionization state of the amine at physiological pH affects its ability to form ionic interactions with target proteins. scientificupdate.com

Increased Lipophilicity : The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. nih.gov This can enhance the ability of the compound to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and central nervous system activity. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically vulnerable position on the phenyl ring can block oxidative metabolism, thereby increasing the drug's half-life and duration of action. nih.gov

The position of the fluorine atom is also critical. In related fluorinated piperidine-containing compounds, the stereochemistry of the fluorine atom (axial vs. equatorial) has been shown to have a profound influence on the basicity of the piperidine (B6355638) nitrogen and, consequently, on biological efficacy. scientificupdate.com

Role of the Piperidine Moiety in Ligand-Target Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its significant role in receptor recognition and binding. ajchem-a.com For derivatives of this compound, the piperidine moiety is a key structural element for activity at various receptors.

Receptor Affinity and Selectivity : Studies on related compounds have shown that the piperidine moiety is a crucial determinant for affinity and selectivity towards certain receptors. For example, in a series of histamine H3 and sigma-1 (σ1) receptor antagonists, the piperidine ring was identified as the most influential structural element for high affinity at the σ1 receptor. nih.gov Replacing the piperidine with a piperazine ring in some analogs resulted in a significant loss of σ1 receptor affinity. nih.gov

Hydrophobic and Ionic Interactions : The piperidine ring can engage in hydrophobic interactions with lipophilic pockets within the receptor binding site. researchgate.net Furthermore, the nitrogen atom of the piperidine is typically protonated at physiological pH, allowing it to form a crucial ionic interaction (salt bridge) with acidic amino acid residues, such as aspartate or glutamate, in the receptor. nih.gov

Conformational Rigidity : The six-membered piperidine ring provides a degree of conformational constraint, which can be beneficial for binding affinity by reducing the entropic penalty upon binding to a receptor. The specific conformation adopted by the piperidine ring (e.g., chair or boat) can also be critical for optimal interaction with the target. ijnrd.org

The following table summarizes the impact of the piperidine moiety on the receptor binding affinities of some example compounds from the literature.

| Compound | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

| Compound A | Piperidine | 7.70 | 3.64 |

| Compound B | Piperazine | 3.17 | 1531 |

| Data sourced from a study on dual H3/σ1 receptor antagonists, illustrating the importance of the piperidine moiety for σ1 receptor affinity. nih.gov |

Impact of Substitutions on the Phenylamine Scaffold

Modifications to the phenylamine portion of the this compound scaffold can have a profound impact on the compound's biological activity. The nature and position of substituents on the phenyl ring can influence electronic properties, steric hindrance, and the potential for additional interactions with the target receptor.

In studies of various phenylamine and phenylpiperidine derivatives, the following trends have been observed:

Electron-Withdrawing vs. Electron-Donating Groups : The electronic nature of substituents can alter the electron density of the phenyl ring and the basicity of the amino group. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing or electron-donating substituents on the phenyl ring significantly affected their inhibitory activity against the FOXM1 protein. mdpi.com

Steric Effects : The size and position of substituents can introduce steric hindrance that may either enhance or disrupt binding to a receptor. The optimal substitution pattern is highly dependent on the topology of the specific receptor's binding pocket.

Positional Isomerism : The location of substituents on the phenyl ring is critical. For instance, in a study of phenethylamine derivatives as dopamine reuptake inhibitors, the position of substituents on the phenyl group greatly influenced their inhibitory activities. nih.gov

The table below illustrates the effect of phenyl ring substitutions on the inhibitory activity of a series of FPMINT analogues on equilibrative nucleoside transporters (ENTs).

| Compound | Phenyl Ring Substitution | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

| FPMINT | 2-fluoro | 12.68 | 2.95 |

| Analogue 1 | Unsubstituted | No effect | No effect |

| Analogue 2 | 3-chloro | 1.82 | No effect |

| Analogue 3 | 3-methyl | 171.11 | 36.82 |

| Data from a study on FPMINT analogues, demonstrating the impact of phenyl ring substitutions on ENT inhibition. frontiersin.orgpolyu.edu.hk |

Stereochemical Considerations and Enantiomeric Purity in Activity

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological properties. For derivatives of this compound, stereochemistry can play a crucial role in their biological activity.

Differential Receptor Binding : Enantiomers of a chiral drug can interact differently with a chiral biological target, such as a receptor or enzyme. This can result in one enantiomer having significantly higher affinity and/or efficacy than the other. For example, in the case of a kinesin spindle protein (KSP) inhibitor, the axial and equatorial isomers of a fluorinated piperidine moiety displayed different basicities and, consequently, different biological activities, with the axial isomer being selected as the clinical candidate. scientificupdate.com

Enantiomeric Purity : Due to the potential for different pharmacological and toxicological profiles between stereoisomers, ensuring the enantiomeric purity of a chiral drug is of paramount importance in pharmaceutical development. rsc.org Various analytical techniques, such as chiral chromatography, are employed to separate and quantify enantiomers. rsc.orgresearchgate.net

Stereoselective Synthesis : The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds. nih.govjyu.fi This allows for the evaluation of the individual biological activities of each stereoisomer and the selection of the more potent and safer candidate for further development.

The importance of enantiomeric purity is underscored by the fact that an increasing proportion of chiral fluorinated drugs are approved in their enantiomerically pure form. rhhz.net

Pharmacophore Modeling for Activity Enhancement

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net This approach can be instrumental in enhancing the activity of compounds based on the this compound scaffold.

A typical pharmacophore model for this class of compounds might include features such as:

A Hydrogen Bond Acceptor : This could be the fluorine atom or the nitrogen of the amino group.

A Hydrogen Bond Donor : The amino group can act as a hydrogen bond donor.

A Hydrophobic Region : The phenyl ring and the piperidine ring can provide hydrophobic interactions.

An Aromatic Ring : The phenyl ring itself is an important pharmacophoric feature.

A Positive Ionizable Feature : The protonated piperidine nitrogen is a key feature for ionic interactions.

By developing a pharmacophore model based on a set of active and inactive compounds, researchers can:

Guide the design of new analogs : The model can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the synthesis of more potent molecules. nih.gov

Perform virtual screening : A pharmacophore model can be used to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. frontiersin.org

Elucidate Structure-Activity Relationships : Pharmacophore models provide a 3D representation of the key interactions required for activity, which helps in understanding the SAR of a series of compounds. nih.gov

For example, a pharmacophore model developed for a series of corticotropin-releasing factor 1 (CRF1) receptor antagonists identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as crucial features for activity. nih.gov

Strategies for Modulating pKa and Lipophilicity for Improved Potency and Selectivity

The pKa and lipophilicity of a drug molecule are critical physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. chemaxon.com For compounds based on the this compound scaffold, strategic modulation of these properties is a key aspect of lead optimization.

Modulating pKa:

The basicity of the amino and piperidine nitrogen atoms is a key determinant of the compound's interaction with its biological target.

Fluorine Substitution : As discussed in section 4.1, the introduction of electron-withdrawing fluorine atoms is a common strategy to lower the pKa of nearby basic centers. scientificupdate.com The position and number of fluorine substituents can be varied to fine-tune the pKa to an optimal range for receptor binding and desired pharmacokinetic properties.

Other Substituents : The addition of other electron-withdrawing or electron-donating groups to the phenyl ring or the piperidine moiety can also be used to modulate the pKa.

Modulating Lipophilicity:

Lipophilicity, often expressed as logP or logD, affects a compound's solubility, permeability, and potential for off-target effects.

Fluorine Substitution : Fluorination generally increases lipophilicity, which can enhance membrane permeability. nih.gov

Introduction of Polar Groups : To balance the increased lipophilicity from the core scaffold, polar functional groups (e.g., hydroxyl, carboxyl) can be introduced at appropriate positions.

Alkyl Chain Modification : Altering the length or branching of any alkyl substituents on the piperidine or phenylamine moieties can also be used to fine-tune lipophilicity.

A weak correlation has been observed in some cyclic opioid peptides where lipophilicity is a contributing factor but not the sole determinant of binding affinity and functional properties, highlighting the complex interplay of various molecular characteristics. mdpi.com

Metabolism and Pharmacokinetic Pk Investigations

In vitro Metabolic Stability Assessments (e.g., in Human Liver Microsomes, S9 Fraction)

No data is available regarding the in vitro metabolic stability of 3-Fluoro-4-piperidin-1-yl-phenylamine in human liver microsomes or S9 fractions.

Identification of Metabolites and Metabolic Pathways

There is no available information identifying the metabolites or detailing the metabolic pathways of this compound.

Specific information on N-dealkylation or N-oxidation pathways for this compound has not been published.

There are no published data on the hydroxylation pathways involved in the metabolism of this compound.

Information regarding the Phase II metabolism and potential conjugation of this compound is not available.

Cytochrome P450 (CYP) Isozyme Mapping and Contribution

No studies have been found that map the specific Cytochrome P450 isozymes contributing to the metabolism of this compound.

The specific roles of CYP3A4 and CYP2D6 in the metabolism of this compound are unknown due to a lack of available research.

Metabolism-Guided Drug Design Strategies

Mitigation of Reactive Metabolite Risks

A significant concern in drug design is the potential for a compound to be metabolized into reactive intermediates that can lead to toxicity. For this compound, two primary structural alerts warrant close examination: the fluoroaniline moiety and the N-substituted piperidine (B6355638) ring.

The fluoroaniline core, particularly with a fluorine atom at the para-position relative to the amino group, is susceptible to metabolic activation. Cytochrome P450-dependent monooxygenation at a fluorinated para position can lead to the formation of a reactive benzoquinoneimine intermediate. nih.gov This process involves the release of a fluoride (B91410) anion. nih.gov Such reactive species are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.

The N-substituted piperidine ring also presents a potential for the formation of reactive metabolites. nih.gov Metabolic pathways for N-arylpiperidines often involve N-dealkylation, a process that can be mediated by enzymes such as CYP3A4. nih.govresearchgate.net This can lead to the formation of reactive iminium ions.

Strategies to mitigate these risks are central to the optimization of this chemical scaffold. One approach involves the introduction of steric hindrance around the aniline (B41778) nitrogen to impede P450 access. Another strategy is to modify the electronic properties of the aromatic ring to disfavor the formation of the quinoneimine intermediate.

| Structural Alert | Potential Reactive Metabolite | Metabolic Pathway | Potential Consequences |

| Fluoroaniline | Benzoquinoneimine | Cytochrome P450-dependent monooxygenation | Covalent binding to cellular macromolecules, potential for toxicity |

| N-substituted piperidine | Iminium ion | N-dealkylation | Covalent binding to cellular macromolecules |

Bioisosteric Replacement for Metabolic Stability

Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance the metabolic stability of a lead compound while retaining its desired pharmacological activity. ctppc.org For this compound, both the aniline and piperidine moieties can be considered for bioisosteric modification to improve its pharmacokinetic properties.

Aniline Moiety: The aniline group is often associated with metabolic instability and potential toxicity. biopartner.co.uk A variety of bioisosteres can be considered to replace the aniline ring. Saturated carbocycles, for example, can increase the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved metabolic stability and reduced CYP inhibition. acs.org Heterocyclic rings can also serve as effective bioisosteres, modulating the electronic properties and hydrogen bonding interactions of the molecule. drughunter.com

Piperidine Moiety: The piperidine ring, while a common scaffold in many approved drugs, can also be a site of metabolic vulnerability. researchgate.net Bioisosteric replacements for the piperidine ring aim to improve metabolic stability by blocking sites of oxidation. This can be achieved by introducing substituents that hinder enzymatic attack or by replacing the piperidine ring with a more rigid or less metabolically susceptible scaffold. researchgate.net Examples of piperidine bioisosteres include other saturated heterocycles or bicyclic structures. researchgate.net

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Aniline | Saturated carbocycles (e.g., bicyclo[1.1.1]pentane) | Increased Fsp3 character, improved metabolic stability, reduced potential for reactive metabolite formation |

| Aniline | Heterocyclic rings (e.g., pyridine) | Modulation of electronic properties, improved metabolic stability |

| Piperidine | Substituted piperidines | Steric hindrance to block metabolic oxidation |

| Piperidine | Bicyclic amines (e.g., tropane) | Increased rigidity, altered metabolic profile |

| Piperidine | Spirocyclic amines | Altered conformation and metabolic stability |

Tissue Distribution and Blood-Brain Barrier Penetration Studies

The ability of a compound to distribute to its target tissues and, if necessary, cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic utility. For compounds targeting the central nervous system (CNS), BBB penetration is essential.

The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and hydrogen bonding capacity, will govern its tissue distribution and ability to cross the BBB. Generally, small, lipophilic molecules with a low number of hydrogen bond donors and acceptors are more likely to passively diffuse across the BBB. mdpi.com

The presence of the piperidine ring, a common feature in many CNS-active drugs, can influence BBB penetration. nih.govresearchgate.net The basic nitrogen atom of the piperidine can be protonated at physiological pH, which can impact its lipophilicity and interaction with membrane transporters.

Computational and Spectroscopic Analyses

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

For compounds in the N-phenylpiperidine and 4-anilino-piperidine class, molecular docking is frequently employed to investigate their interactions with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. tandfonline.comnih.gov In a typical simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 3-Fluoro-4-piperidin-1-yl-phenylamine molecule would then be flexibly docked into the active site of the receptor.

The simulation calculates the binding energy, with more negative scores indicating a more favorable interaction. Key interactions for this class of compounds often involve:

Hydrogen Bonding: The primary amine (-NH2) of the aniline (B41778) moiety can act as a hydrogen bond donor, while the nitrogen atom of the piperidine (B6355638) ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the protein's binding pocket.

Pi-Stacking: The aromatic phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

The fluorine substituent at the meta-position of the phenyl ring can modulate the electronic properties of the ring and influence hydrogen bond acceptor strength, potentially altering the binding profile compared to its non-fluorinated counterpart. ijper.org Docking studies on related derivatives have successfully elucidated binding modes and guided the synthesis of more potent molecules. tandfonline.comresearchgate.net

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, can provide fundamental insights. mdpi.comsci-hub.se

Structural Elucidation: DFT is used to determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. This includes predicting bond lengths, bond angles, and dihedral angles. For instance, DFT can confirm the chair conformation of the piperidine ring and the relative orientation of the phenylamine group. nih.gov

Electronic Properties: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For an aniline derivative, the HOMO is typically localized on the electron-rich phenyl ring and the amino group, while the LUMO distribution indicates sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. For this molecule, the amine group and the fluorine atom would be expected to be regions of high negative potential.

Table 1: Typical Parameters for DFT Analysis of Phenylpiperidine Derivatives This interactive table summarizes common settings used in DFT calculations for compounds analogous to this compound.

| Parameter | Common Selection | Purpose |

|---|---|---|

| Method | DFT | Quantum mechanical method for electronic structure. |

| Functional | B3LYP | A hybrid functional balancing accuracy and cost. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |

| Calculation Type | Geometry Optimization | Finds the lowest energy molecular structure. |

| Output Properties | Bond Lengths/Angles, HOMO/LUMO Energies, MEP | Provides structural and electronic insights. |

Advanced Computational Modeling for Mechanism of Action

To build a more dynamic and comprehensive understanding of the mechanism of action, advanced computational models are used. These models often integrate results from molecular docking and DFT and extend them through techniques like molecular dynamics (MD) simulations.

MD simulations model the physical movements of atoms and molecules over time. After docking this compound into a protein target, an MD simulation can be run to assess the stability of the ligand-protein complex. This simulation, which can span from nanoseconds to microseconds, reveals how the ligand and protein adjust their conformations in a simulated physiological environment (e.g., in water at 310 K).

Key insights from such models include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position over time can confirm if the binding pose predicted by docking is stable. nih.gov

Interaction Dynamics: MD simulations can identify key amino acid residues that form persistent interactions with the ligand throughout the simulation, highlighting the most critical contacts for binding.

Conformational Changes: These models can show how the binding of the ligand might induce conformational changes in the protein, which is often essential for the protein's biological function or inhibition.

By combining these computational approaches, researchers can build a robust hypothesis for the molecule's mechanism of action at an atomic level before undertaking more resource-intensive experimental validation.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are essential for confirming the identity, structure, and purity of a synthesized compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectra for this compound are not widely published, data from the very close structural analog 3-Fluoro-4-morpholinoaniline provides a reliable basis for predicting the expected signals. blogspot.com The primary difference would be in the signals for the saturated heterocycle; piperidine has three distinct proton environments and three carbon environments, whereas morpholine's symmetry and the presence of oxygen create a different pattern.

Expected ¹H NMR Signals:

Aromatic Protons: Three signals in the aromatic region (approx. 6.4-6.9 ppm), showing complex splitting patterns due to coupling with each other and with the fluorine atom.

Amine Protons (-NH₂): A broad singlet around 3.6 ppm, which can exchange with D₂O.

Piperidine Protons: Signals corresponding to the protons on the piperidine ring. The four protons alpha to the nitrogen (on C2 and C6) would appear as a multiplet around 3.0 ppm. The protons on C3/C5 and C4 would appear further upfield (approx. 1.6-1.8 ppm).

Expected ¹³C NMR Signals:

The spectrum would show 8 distinct signals, as the two pairs of carbons in the piperidine ring (C2/C6 and C3/C5) are equivalent.

Aromatic carbons would appear between ~104 and 157 ppm, with their chemical shifts and splitting patterns influenced by the fluorine atom (showing C-F coupling).

Piperidine carbons would be found in the aliphatic region, with C2/C6 appearing around 52 ppm, and C3/C5 and C4 appearing further upfield.

Table 2: Experimental NMR Data for the Analog 3-Fluoro-4-morpholinoaniline blogspot.comThis table shows published NMR data for a close structural analog, providing a strong reference for the expected chemical shifts of the target compound.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 6.82 (m, 1H) | Ar-H |

| 6.43 (m, 2H) | Ar-H | |

| 3.87 (m, 4H) | 2x -CH₂-O (Morpholine) | |

| 3.58 (br s, 2H) | -NH₂ | |

| 2.99 (m, 4H) | 2x -CH₂-N (Morpholine) | |

| ¹³C NMR | 156.9 (d, J=245.4 Hz) | C-F |

| 143.0 (d, J=10.4 Hz) | C-N (Aniline) | |

| 131.8 (d, J=9.7 Hz) | C-N (Morpholine) | |

| 120.4 (d, J=4.2 Hz) | Ar C-H | |

| 110.8 (d, J=3.0 Hz) | Ar C-H | |

| 104.0 (d, J=23.8 Hz) | Ar C-H | |

| 67.3 | -CH₂-O (Morpholine) | |

| 51.9 (d, J=2.1 Hz) | -CH₂-N (Morpholine) |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound This interactive table outlines the principal vibrational modes and their expected wavenumber ranges based on the molecule's functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Piperidine Ring | C-H Stretch (Aliphatic) | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Phenyl-Amine | C-N Stretch | 1250 - 1360 |

| Fluoroaromatic | C-F Stretch | 1100 - 1250 |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅FN₂), the exact monoisotopic mass is 194.1219 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision.

In a typical electrospray ionization (ESI) mass spectrum, the molecule would be observed as a protonated molecular ion [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound This table lists the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule, as calculated by computational tools.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₁₅FN₂]⁺ | 194.1214 |

| [M+H]⁺ | [C₁₁H₁₆FN₂]⁺ | 195.1292 |

| [M+Na]⁺ | [C₁₁H₁₅FN₂Na]⁺ | 217.1112 |

| [M+K]⁺ | [C₁₁H₁₅FN₂K]⁺ | 233.0851 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals.

For a compound like this compound, the UV-Vis spectrum would be expected to show absorptions due to π → π* and n → π* transitions. These transitions are characteristic of molecules containing aromatic rings and atoms with lone pairs of electrons (like nitrogen and fluorine). The phenylamine core constitutes the principal chromophore. The substitution of the amino group, the fluorine atom, and the piperidine ring on the benzene (B151609) ring will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). It is anticipated that the electronic transitions would be similar to other substituted anilines. Without experimental data, a precise data table of absorption maxima and transition assignments cannot be provided.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine its crystal system, space group, and the precise coordinates of each atom, as well as bond lengths and angles.

A single-crystal XRD analysis of this compound would provide definitive information about its solid-state conformation. This would include the planarity of the phenylamine ring, the conformation of the piperidine ring (which typically adopts a chair conformation), and the relative orientation of these two moieties. The analysis would also reveal the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the absence of experimental crystallographic data for this specific compound, a table of its crystal data and structure refinement parameters cannot be generated.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

Preclinical Development and Translational Research

Bridging Preclinical Data to Human Clinical Trial PredictionsWithout any preclinical data, no scientifically sound predictions can be made to bridge to potential human clinical trials.

Efforts to locate the required information for the specified compound were unsuccessful. It is possible that such data exists in proprietary databases of pharmaceutical companies or research institutions but has not been disclosed publicly. Until such information becomes available, a comprehensive and accurate article on the preclinical development of 3-Fluoro-4-piperidin-1-yl-phenylamine cannot be compiled.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications beyond Current Scope

Currently, 3-Fluoro-4-piperidin-1-yl-phenylamine is primarily documented as a synthetic intermediate. justia.com Future research could explore its potential as a pharmacologically active agent itself. The presence of the fluorinated phenyl-piperidine motif, common in many biologically active compounds, suggests that it could be screened for a variety of therapeutic targets. Piperidine (B6355638) derivatives are known to exhibit a wide range of biological activities, including applications in neuropsychosis, cancer, and as anti-tumor agents. researchgate.net The fluorine substitution can further influence the compound's properties, potentially enhancing metabolic stability and receptor binding affinity. nih.gov Future research could involve high-throughput screening of this compound against various biological targets to uncover any intrinsic therapeutic potential.

Development of Advanced Synthetic Routes with Enhanced Efficiency and Sustainability

While this compound is commercially available, research into more efficient and sustainable synthetic routes is a potential area for future investigation. The synthesis of related fluorinated piperidines can be challenging. scientificupdate.com General methods for the synthesis of fluorinated piperidines often involve strategies like the hydrogenation of fluoropyridines. nih.gov Research could focus on developing novel catalytic systems or flow chemistry processes to improve the yield, reduce waste, and enhance the safety of the synthesis of this compound. A patent for a related compound, 3-fluoro-4-morpholinylaniline, describes a multi-step synthesis starting from o-fluoro-nitrobenzene, which could potentially be adapted. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Investigation of Stereoisomeric Effects on Biological Activity and Metabolism